molecular formula C32H32ClN3O6S B11565308 N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide

N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide

Cat. No.: B11565308
M. Wt: 622.1 g/mol
InChI Key: GNLVHYFHQNLVFX-KEIPNQJHSA-N
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Description

“N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide” is a complex organic compound that features multiple functional groups, including a sulfonamide, hydrazine, and ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the formation of the hydrazinecarbonyl and benzenesulfonamide moieties, followed by their coupling under specific conditions. Common reagents might include chlorinated aromatic compounds, ethoxy-substituted phenols, and hydrazine derivatives. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity and yield, and implementing safety measures for handling potentially hazardous reagents. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines. Substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactive properties such as antimicrobial or anticancer activity.

Medicine

In medicine, the compound might be explored for its therapeutic potential, including its ability to interact with specific biological targets or pathways.

Industry

In industrial applications, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide” exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering cellular pathways, or affecting the function of specific proteins. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other sulfonamides, hydrazine derivatives, or aromatic ethers. Examples could be:

  • Sulfanilamide
  • Hydrazinecarboxamide
  • 4-Chlorophenyl ether derivatives

Uniqueness

What sets “N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide” apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its specific structure could lead to unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C32H32ClN3O6S

Molecular Weight

622.1 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C32H32ClN3O6S/c1-3-40-28-17-15-27(16-18-28)36(43(38,39)29-8-6-5-7-9-29)22-32(37)35-34-21-25-12-19-30(31(20-25)41-4-2)42-23-24-10-13-26(33)14-11-24/h5-21H,3-4,22-23H2,1-2H3,(H,35,37)/b34-21+

InChI Key

GNLVHYFHQNLVFX-KEIPNQJHSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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